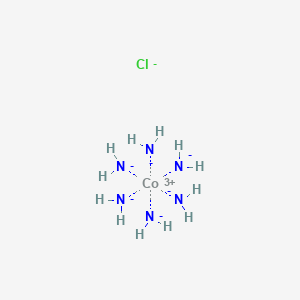
Azanide;cobalt(3+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;cobalt(3+);chloride, also known as Hexaamminecobalt(III) chloride, is a coordination compound with the formula [Co(NH3)6]Cl3. This compound is notable for its vibrant orange color and its role in various chemical and industrial applications. It consists of a cobalt ion in the +3 oxidation state, surrounded by six ammonia molecules, forming a stable octahedral complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azanide;cobalt(3+);chloride typically involves the reaction of cobalt(II) chloride with ammonia in the presence of an oxidizing agent. One common method is as follows:
- Dissolve cobalt(II) chloride (CoCl2) in water.
- Add an excess of ammonia (NH3) to the solution, forming a deep blue complex.
- Introduce an oxidizing agent, such as hydrogen peroxide (H2O2) or oxygen (O2), to oxidize cobalt(II) to cobalt(III).
- The solution is then evaporated to obtain the orange crystals of Hexaamminecobalt(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Azanide;cobalt(3+);chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized further under specific conditions.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Substitution Reagents: Halides (Cl-, Br-, I-), water (H2O).
Major Products Formed
Reduction: Cobalt(II) complexes.
Substitution: Various cobalt(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
Azanide;cobalt(3+);chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Employed in studies of DNA and RNA interactions due to its ability to bind to nucleic acids.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in electroplating and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism by which Azanide;cobalt(3+);chloride exerts its effects involves its ability to coordinate with various biological molecules. The cobalt center can interact with nucleic acids, proteins, and other cellular components, influencing their structure and function. This interaction is mediated through the formation of coordination bonds between the cobalt ion and donor atoms in the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Hexaamminechromium(III) chloride: Similar structure but with chromium instead of cobalt.
Hexaammineiron(III) chloride: Contains iron in place of cobalt.
Hexaamminecopper(II) chloride: Copper-based complex with similar ligand arrangement.
Uniqueness
Azanide;cobalt(3+);chloride is unique due to its specific redox properties and stability. The cobalt(III) center provides distinct chemical reactivity compared to its chromium, iron, and copper counterparts, making it valuable in specific catalytic and industrial applications .
Propiedades
Fórmula molecular |
ClCoH12N6-4 |
|---|---|
Peso molecular |
190.52 g/mol |
Nombre IUPAC |
azanide;cobalt(3+);chloride |
InChI |
InChI=1S/ClH.Co.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
Clave InChI |
CFEJFCLTBWYZRQ-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
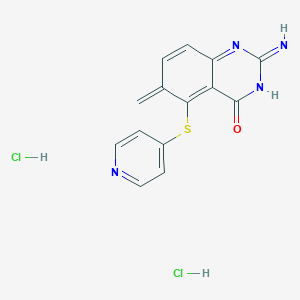

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
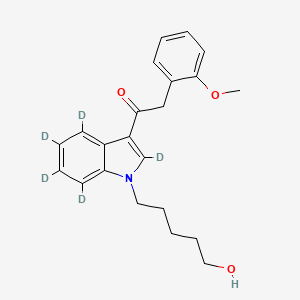

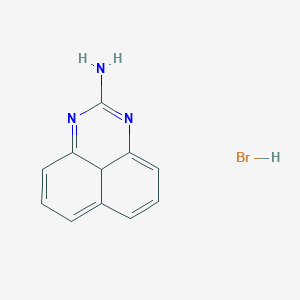

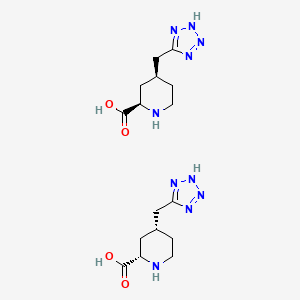

![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
